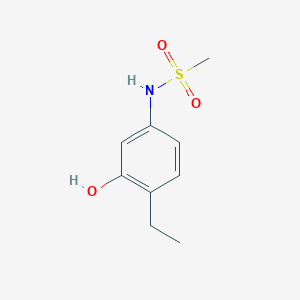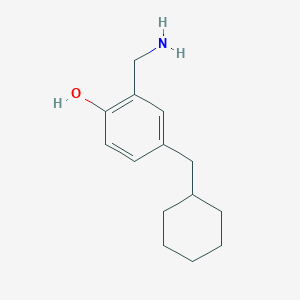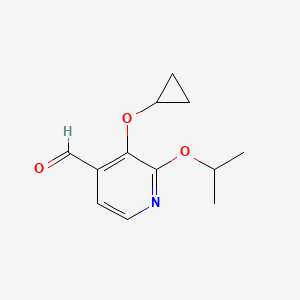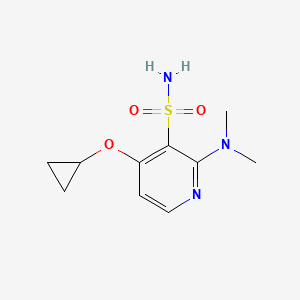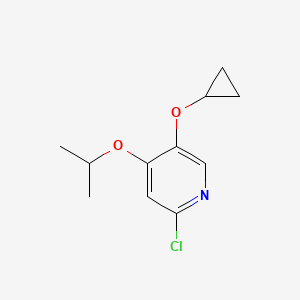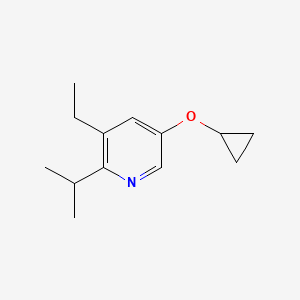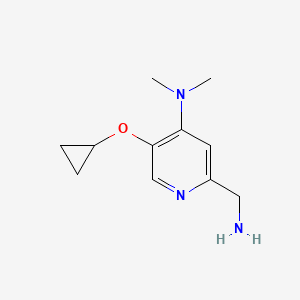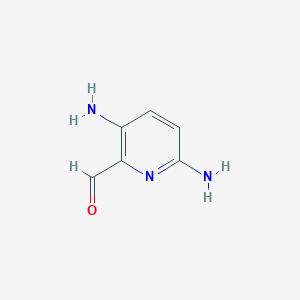
3,6-Diaminopyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that features both amine and aldehyde functional groups on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diaminopyridine-2-carbaldehyde typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the nitration of pyridine to form 3,6-dinitropyridine, followed by reduction to yield 3,6-diaminopyridine. The final step involves the formylation of the amine groups to introduce the aldehyde functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aldehydes, ketones, acids.
Major Products:
Oxidation: 3,6-Diaminopyridine-2-carboxylic acid.
Reduction: 3,6-Diaminopyridine-2-methanol.
Substitution: Schiff bases and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3,6-diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4-Diaminopyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2,3-Diaminopyridine: Another isomer with unique reactivity and applications.
Uniqueness: 3,6-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amine and aldehyde groups on the pyridine ring, providing a versatile platform for chemical modifications and functionalization. This dual functionality allows for a broader range of reactions and applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3,6-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,7H2,(H2,8,9) |
InChI-Schlüssel |
NDONQDQOXILSQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1N)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)
